molecular formula C7H14ClNO2S B6277995 ethyl 1,3-thiazinane-2-carboxylate hydrochloride CAS No. 2768326-23-2

ethyl 1,3-thiazinane-2-carboxylate hydrochloride

Cat. No. B6277995
CAS RN: 2768326-23-2
M. Wt: 211.7
InChI Key:
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Description

Ethyl 1,3-thiazinane-2-carboxylate hydrochloride (ETC-HCl) is an organosulfur compound with a wide range of potential applications in science and technology. It is a colorless, odorless crystalline solid with a melting point of 122-124°C. It is a derivative of thiazine and is used in the synthesis of various organic compounds. ETC-HCl is a versatile reagent and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of ethyl 1,3-thiazinane-2-carboxylate hydrochloride is not fully understood. However, it is believed that the reaction of this compound with organic compounds proceeds through a nucleophilic addition-elimination mechanism. This mechanism involves the formation of a nucleophile, which then reacts with the electrophile, resulting in the formation of a new bond. The reaction is followed by the elimination of a leaving group, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have minimal toxicity and does not appear to have any significant effects on the body. In addition, it is not known to be carcinogenic, mutagenic, or teratogenic.

Advantages and Limitations for Lab Experiments

The main advantage of ethyl 1,3-thiazinane-2-carboxylate hydrochloride is its versatility. It is a highly effective reagent and can be used in a variety of lab experiments. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is a strong acid and should be handled with caution. It is also highly reactive and can react with other compounds, so it should be used with care.

Future Directions

There are several potential future directions for the use of ethyl 1,3-thiazinane-2-carboxylate hydrochloride. These include further research into its biochemical and physiological effects, as well as its potential applications in materials science, organic synthesis, and biochemistry. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient and cost-effective methods for its synthesis. Finally, the use of this compound as a catalyst in the synthesis of nanomaterials could lead to the development of new materials with improved properties.

Synthesis Methods

Ethyl 1,3-thiazinane-2-carboxylate hydrochloride is synthesized by the reaction of ethyl thiazinane-2-carboxylate (ETC) with hydrochloric acid (HCl). The reaction is carried out in an aqueous solution at a temperature of 25-30°C. The reaction is exothermic and proceeds in two steps. In the first step, the ETC reacts with HCl to form the hydrochloride salt of ETC and water. In the second step, the hydrochloride salt of ETC is further hydrolyzed to form this compound and water. The reaction is typically complete in less than one hour.

Scientific Research Applications

Ethyl 1,3-thiazinane-2-carboxylate hydrochloride is used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, this compound is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In materials science, this compound is used as a catalyst in the synthesis of nanomaterials, such as carbon nanotubes and graphene. In biochemistry, this compound is used as a reagent for the synthesis of various peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1,3-thiazinane-2-carboxylate hydrochloride involves the reaction of ethyl 2-aminothiazole-4-carboxylate with ethyl chloroformate in the presence of a base to form ethyl 2-(chlorocarbonyl)thiazole-4-carboxylate. This intermediate is then reacted with ethylenediamine to form ethyl 1,3-thiazinane-2-carboxylate, which is subsequently hydrolyzed with hydrochloric acid to yield the final product, ethyl 1,3-thiazinane-2-carboxylate hydrochloride.", "Starting Materials": ["Ethyl 2-aminothiazole-4-carboxylate", "Ethyl chloroformate", "Base", "Ethylenediamine", "Hydrochloric acid"], "Reaction": ["Step 1: React ethyl 2-aminothiazole-4-carboxylate with ethyl chloroformate in the presence of a base to form ethyl 2-(chlorocarbonyl)thiazole-4-carboxylate.", "Step 2: React ethyl 2-(chlorocarbonyl)thiazole-4-carboxylate with ethylenediamine to form ethyl 1,3-thiazinane-2-carboxylate.", "Step 3: Hydrolyze ethyl 1,3-thiazinane-2-carboxylate with hydrochloric acid to yield ethyl 1,3-thiazinane-2-carboxylate hydrochloride."] }

CAS RN

2768326-23-2

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.7

Purity

94

Origin of Product

United States

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